molecular formula C28H30N2 B14208980 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole CAS No. 827016-72-8

2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole

Cat. No.: B14208980
CAS No.: 827016-72-8
M. Wt: 394.5 g/mol
InChI Key: BJIMXKHBESSZBH-UHFFFAOYSA-N
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Description

2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole is a complex organic compound that features a piperidine ring, a dimethylphenyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and alkylation using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole: Similar structure but with dichlorophenyl group instead of dimethylphenyl.

    2-{[4-(2,6-Dimethoxyphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole: Similar structure but with dimethoxyphenyl group instead of dimethylphenyl.

Uniqueness

The uniqueness of 2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

827016-72-8

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-3-phenyl-1H-indole

InChI

InChI=1S/C28H30N2/c1-20-9-8-10-21(2)27(20)23-15-17-30(18-16-23)19-26-28(22-11-4-3-5-12-22)24-13-6-7-14-25(24)29-26/h3-14,23,29H,15-19H2,1-2H3

InChI Key

BJIMXKHBESSZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=C(C4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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